

Compound Profile and Key Applications

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Compound Focus: Nvp-adw742

CAS No.: 475488-23-4

Cat. No.: S548342

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NVP-ADW742 is an ATP-competitive inhibitor that potently and selectively targets IGF-1R. It exhibits an **IC₅₀ value in the range of 0.1 to 0.2 μ M** for inhibiting IGF-1R kinase activity, with studies showing over **16-fold selectivity for IGF-1R over the closely related Insulin Receptor (InsR)** [1] [2]. It also inhibits c-Kit kinase activity at higher concentrations (IC₅₀ of 3-5 μ M) but shows minimal activity against HER2, PDGFR, VEGFR-2, or Bcr-Abl at concentrations above 10 μ M [1].

Its primary application in oncology research is to block IGF-1R-mediated survival signaling, thereby sensitizing cancer cells to other treatments. Key areas of investigation include:

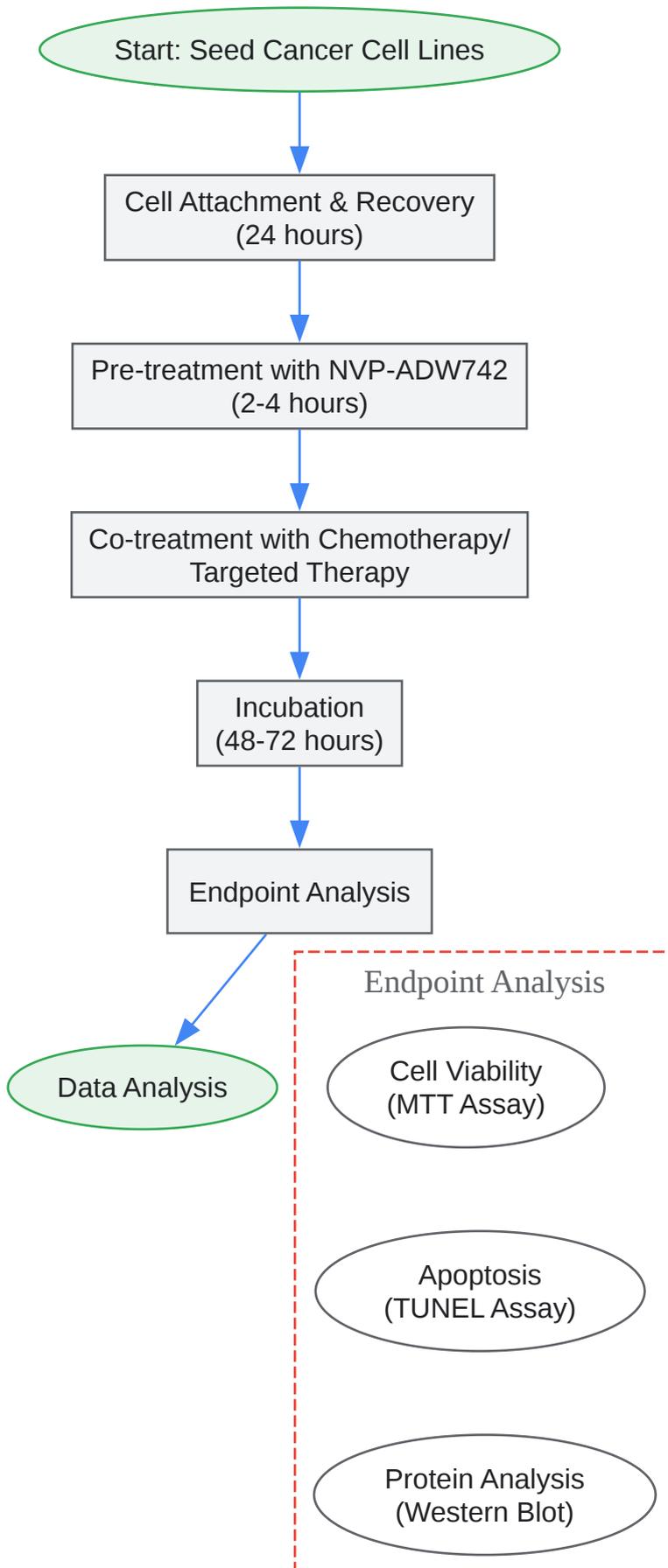
- **Overcoming Chemotherapy Resistance:** **NVP-ADW742** synergistically enhances the efficacy of chemotherapeutic agents like etoposide and carboplatin in Small Cell Lung Cancer (SCLC) cell lines [3].
- **Rational Combinatorial Therapy:** It shows synergistic effects when combined with other targeted agents, such as the c-Kit inhibitor imatinib (STI571), particularly in tumors with active parallel survival pathways [2].
- **Targeting Tumor Microenvironment Signaling:** The inhibitor can suppress IGF-I-induced expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) [3].
- **Novel Synthetic Lethal Combinations:** Recent CRISPR screening studies (2025) identify FYN kinase as a key resistance mechanism to IGF-1R inhibition, revealing that co-targeting IGF-1R and FYN induces synergistic cell killing in Triple-Negative Breast Cancer (TNBC) models [4].

Experimental Protocols for In Vitro Cell Line Treatment

This section provides a detailed methodology for using **NVP-ADW742** in cell-based assays.

Workflow for Combination Therapy Assessment

The diagram below outlines a typical experimental workflow for evaluating **NVP-ADW742** in combination with other therapies.



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Detailed Step-by-Step Methodology

- **Preparation of NVP-ADW742 Stock Solution**
 - **Solvent:** Dissolve **NVP-ADW742** in **DMSO** to prepare a 10-20 mM stock solution [1].
 - **Aliquoting and Storage:** Aliquot the stock solution to avoid freeze-thaw cycles and **store at -20°C or below**. Under these conditions, the powder and stock solution are stable for several months [1].
- **Cell Seeding and Pre-treatment**
 - Seed cells in appropriate culture plates and allow them to adhere for 24 hours.
 - Prepare working concentrations of **NVP-ADW742** by diluting the stock in culture medium. The final DMSO concentration should typically be $\leq 0.1\%$ to avoid solvent toxicity.
 - **Pre-treatment:** Replace the medium with fresh medium containing **NVP-ADW742**. A **2 to 4-hour pre-treatment** is often used to ensure adequate inhibition of IGF-1R before adding a second agent [3].
- **Combination Treatment and Incubation**
 - Add the second therapeutic agent (e.g., etoposide, carboplatin, or another kinase inhibitor) directly to the wells without removing **NVP-ADW742**.
 - Incubate cells for the desired period, typically **48 to 72 hours**, under standard culture conditions (37°C, 5% CO₂).
- **Assessment of Treatment Effects**
 - **Cell Viability:** Assess using MTT or similar colorimetric assays. Analyze data using software like CompuSyn to calculate combination indices (CI) for synergy quantification [3].
 - **Apoptosis:** Quantify using TUNEL assay or by monitoring cleavage of caspase-3 and PARP via Western blot [3].
 - **Mechanistic Signaling Analysis:** Perform Western blot analysis on cell lysates to confirm target inhibition.
 - **Phospho-IGF-1R (Tyr1135/1136)** or downstream **phospho-Akt (Ser473)** levels indicate effective pathway blockade [3] [2].

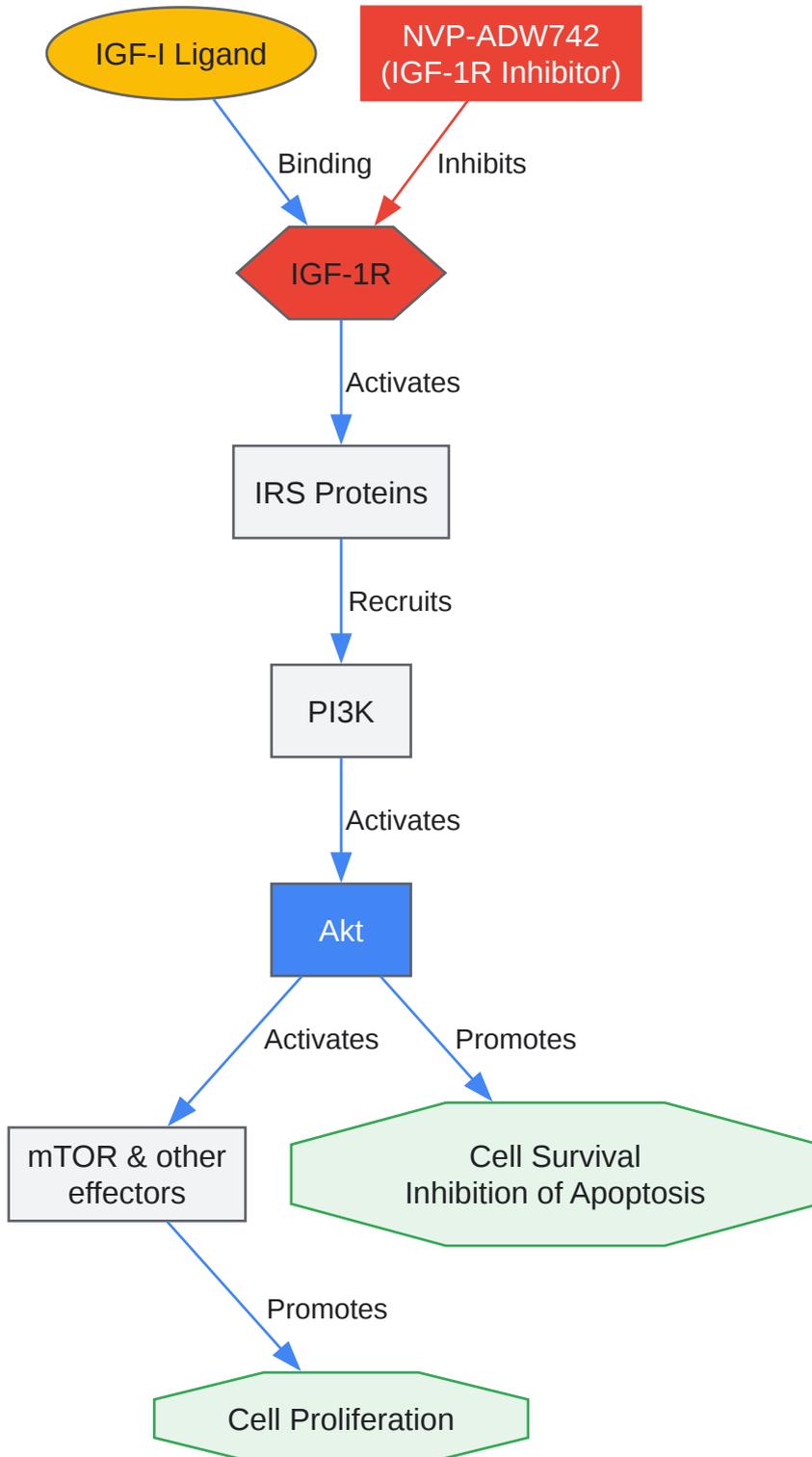
Quantitative Data from Preclinical Studies

The table below summarizes key findings from selected studies using **NVP-ADW742** in various cancer cell lines.

Cancer Type	Cell Line/Model	NVP-ADW742 IC ₅₀ (Growth)	Combination Agent	Key Finding & Synergy	Primary Readout
Small Cell Lung Cancer (SCLC) [3]	H526, H146, WBA, H209	Varies by cell line	Etoposide & Carboplatin	Synergistic enhancement of apoptosis; suppressed IGF-I-induced VEGF.	MTT Assay, TUNEL, VEGF ELISA
SCLC (with SCF/Kit loop) [2]	Select SCLC lines	4-7 μ M	Imatinib (STI571)	Synergistic growth inhibition and apoptosis; essential for optimal Akt pathway blockade.	Growth Inhibition, Apoptosis Assay, Akt Phosphorylation
Colorectal Cancer (CRC) [5]	SW480 (radio-resistant)	Not specified	Ionizing Radiation	NVP-ADW742 pre-treatment increased radiation-induced apoptosis.	Flow Cytometry (Apoptosis)
Triple-Negative Breast Cancer (TNBC) [4]	MDA-MB-231	Not specified	FYN inhibition (PP2/Saracatinib)	CRISPR screen identified FYN inhibition as synergistic with IGF-1R blockade.	Combinatorial CRISPR Screen, Cell Viability

Mechanism of Action and Signaling Pathway

NVP-ADW742 exerts its effects by specifically inhibiting the IGF-1R signaling axis, a key driver of cell proliferation and survival.



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As shown in the pathway, **NVP-ADW742** directly inhibits IGF-1R autophosphorylation and activation, blocking downstream PI3K/Akt and MAPK signaling. This disruption leads to reduced cell proliferation and increased susceptibility to apoptosis, particularly when combined with other cytotoxic agents [6] [3] [2].

Critical Considerations for Experimental Design

- **Cell Line-Specific Dependence:** The efficacy of **NVP-ADW742** is highly dependent on the cancer cell's addiction to IGF-1R signaling. Pre-screen cell lines for IGF-1R expression and pathway activity [2].
- **Compensatory Pathways:** Cancer cells may evade IGF-1R inhibition through parallel signaling. Recent research highlights **FYN** and **KDM4** as key resistance mechanisms. Incorporating FYN inhibitors (e.g., saracatinib) or KDM4 inhibitors may be necessary for a robust response in certain models like TNBC [4].
- **Optimal Dosing:** Use the lowest concentration that effectively suppresses basal PI3K-Akt activity for maximal synergy in combination therapies [3].

NVP-ADW742 serves as a valuable research tool for investigating IGF-1R biology and developing novel combination strategies. The provided protocols and data offer a foundation for its application, though researchers should tailor conditions to their specific experimental models.

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